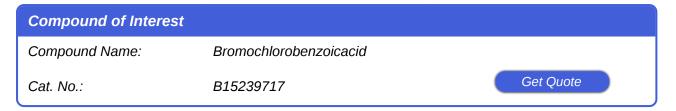


Application Notes and Protocols: Synthesis of Dapagliflozin Utilizing a Bromochlorobenzoic Acid Derivative

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Dapagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. The outlined synthetic route commences with the readily available starting material, 5-bromo-2-chlorobenzoic acid, and proceeds through a series of key transformations to yield the final active pharmaceutical ingredient (API). All quantitative data is presented in tabular format for clarity, and detailed experimental procedures are provided. Furthermore, the synthesis workflow and the mechanism of action of Dapagliflozin are illustrated using workflow diagrams.

Synthesis Overview

The synthesis of Dapagliflozin from 5-bromo-2-chlorobenzoic acid involves a multi-step process, which can be broadly categorized as follows:

- Formation of the Diaryl-linker: This involves the initial activation of 5-bromo-2-chlorobenzoic acid, followed by a Friedel-Crafts acylation reaction with phenetole to form a benzophenone intermediate. Subsequent reduction of the ketone functionality yields the key diarylmethane scaffold.
- Glycosylation: The diarylmethane intermediate is then coupled with a protected glucose derivative, typically a gluconolactone, to introduce the sugar moiety.



• Deprotection: The final step involves the removal of the protecting groups from the glucose portion of the molecule to afford Dapagliflozin.

A generalized synthetic scheme is presented below:



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Caption: Overall synthetic workflow for Dapagliflozin.

Quantitative Data Summary

The following tables summarize the reported yields and purity for the key intermediates and the final product in the synthesis of Dapagliflozin.

Table 1: Yields of Key Synthetic Steps



Step	Intermediate/Produ ct	Reported Yield (%)	Reference(s)
Friedel-Crafts Acylation	(5-bromo-2- chlorophenyl)(4- ethoxyphenyl)methan one	60.4 - 91.4	[1][2]
Reduction of Benzophenone	4-bromo-1-chloro-2- (4- ethoxybenzyl)benzene	Not specified	
Overall Yield (from 4- bromo-1-chloro-2-(4- ethoxybenzyl)benzene)	Dapagliflozin	26.4	[3]
Final Deprotection	Dapagliflozin	97.8	[4]
Overall Yield (Concise Route)	Dapagliflozin	79	[5]

Table 2: Purity of Intermediates and Final Product

Compound	Purity (%) (Method)	Reference(s)
(5-bromo-2-chlorophenyl)(4- ethoxyphenyl)methanone	96.9 - 99.5 (HPLC)	[1][2][6]
Dapagliflozin	99.4 - 99.9 (HPLC)	[3][7]
High Purity Dapagliflozin	>99.7	[5]

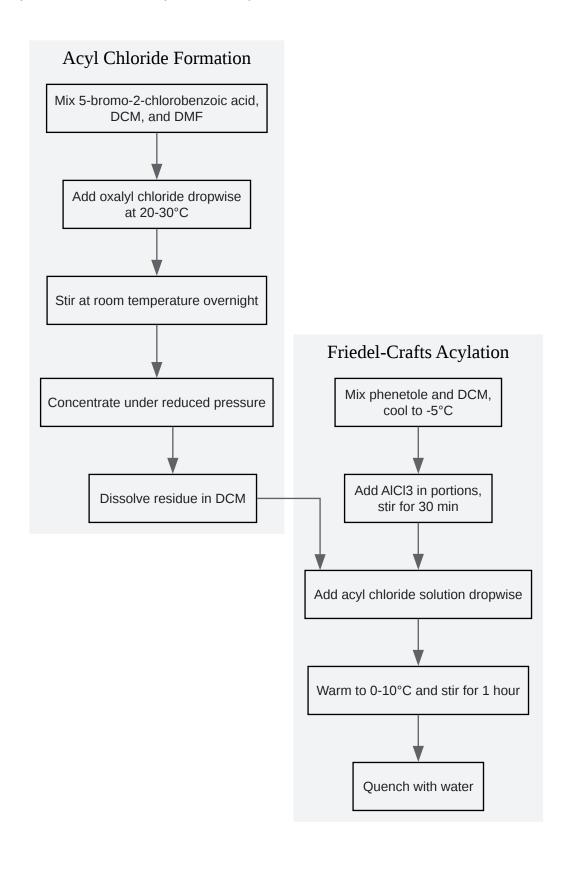
Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of Dapagliflozin.

Synthesis of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (Friedel-Crafts Acylation)



This procedure involves the conversion of 5-bromo-2-chlorobenzoic acid to its acyl chloride, followed by a Friedel-Crafts acylation with phenetole.





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Caption: workflow for Friedel-Craπs acylation.
Materials:
• 5-bromo-2-chlorobenzoic acid
Dichloromethane (DCM)
N,N-Dimethylformamide (DMF)
Oxalyl chloride
Phenetole (Phenyl ethyl ether)
• Aluminum trichloride (AlCl ₃)
• Ethanol
• Water
Procedure:
Acyl Chloride Formation:
 In a three-necked flask, suspend 15 g (0.064 mol) of 5-bromo-2-chlorobenzoic acid in 100 mL of dichloromethane.
 Add 0.5 mL of N,N-dimethylformamide and stir the mixture.[2]
 Slowly add 8.1 g (0.064 mol) of oxalyl chloride dropwise to the mixture at a temperature of 20-30°C.[2]
Stir the resulting mixture at room temperature overnight.[2]
 Concentrate the reaction solution under reduced pressure at 35-45°C until dry.[2]



- Dissolve the obtained paste in 50 mL of dichloromethane to get the solution of 5-bromo-2chlorobenzoyl chloride.[2]
- Friedel-Crafts Acylation:
 - In a separate three-necked flask, mix 7.8 g (0.064 mol) of phenetole with 50 mL of dichloromethane and cool the mixture to -5°C.[2]
 - Add 8.9 g (0.067 mol) of aluminum trichloride in three portions to the cooled mixture and stir at -5°C for 30 minutes.[2]
 - Add the previously prepared 5-bromo-2-chlorobenzoyl chloride solution dropwise to the reaction mixture.[2]
 - Warm the resulting mixture to 0-10°C and stir for 1 hour.
 - Quench the reaction by pouring it into ice water.[1]
 - Extract the product with dichloromethane. The organic phase is then washed with water and concentrated.[1]
 - Recrystallize the crude product from ethanol to obtain pure (5-bromo-2-chlorophenyl)(4ethoxyphenyl)methanone.[2][6]

Synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (Reduction)

This step involves the reduction of the ketone functionality of the benzophenone intermediate.

Materials:

- (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
- Ethanol
- Sodium borohydride

Procedure:

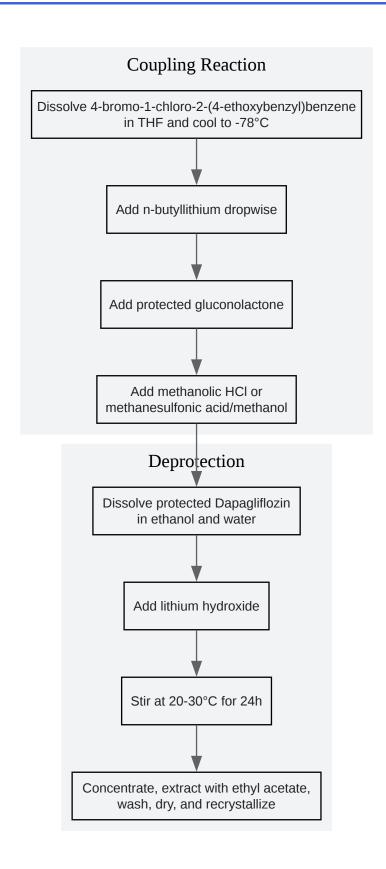


- In a three-necked flask, add 50g of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone and 300ml of ethanol.[4]
- Cool the mixture and add 10g of sodium borohydride.[4]
- The specific reaction temperature and time may vary and should be monitored by a suitable analytical method such as TLC or HPLC.
- Upon completion, the reaction is typically worked up by quenching with water and extracting the product into an organic solvent.
- The organic layer is then dried and concentrated to yield 4-bromo-1-chloro-2-(4ethoxybenzyl)benzene.

Synthesis of Dapagliflozin (Coupling and Deprotection)

This procedure outlines the coupling of the diarylmethane intermediate with a protected glucose derivative, followed by deprotection.





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Caption: Workflow for coupling and deprotection steps.



Materials:

- 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene
- Tetrahydrofuran (THF)
- n-Butyllithium
- Protected D-gluconolactone (e.g., 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone)
- Methanolic HCl or Methanesulfonic acid/methanol
- Lithium hydroxide
- Ethanol
- Water
- Ethyl acetate

Procedure:

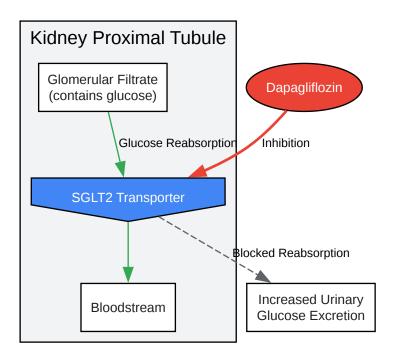
- Coupling:
 - Dissolve 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene in anhydrous THF and cool the solution to -78°C under an inert atmosphere.[8][9]
 - Slowly add n-butyllithium dropwise, maintaining the low temperature. [8][9]
 - After stirring for a period, add a solution of the protected D-gluconolactone in THF.[8][9]
 - Quench the reaction by adding methanolic HCl or a mixture of methanesulfonic acid and methanol to form the protected Dapagliflozin intermediate.[8][9]
- Deprotection:
 - Dissolve the crude protected Dapagliflozin intermediate (e.g., the tetra-acetylated version)
 in a mixture of ethanol and water.[4]



- Add lithium hydroxide and stir the reaction at 20-30°C for 24 hours.[4]
- After the reaction is complete, concentrate the mixture.[4]
- Extract the product with ethyl acetate.[4]
- Wash the organic phase, dry it, and concentrate to obtain the crude Dapagliflozin.[4]
- Recrystallize the crude product to obtain pure Dapagliflozin.[4]

Mechanism of Action: SGLT2 Inhibition

Dapagliflozin exerts its therapeutic effect by selectively inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidneys. SGLT2 is responsible for the reabsorption of the majority of glucose from the glomerular filtrate back into the circulation. By inhibiting SGLT2, Dapagliflozin reduces the reabsorption of glucose, leading to its excretion in the urine. This process lowers blood glucose levels in an insulin-independent manner.



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Caption: Mechanism of action of Dapagliflozin.



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